Atuveciclib S-enantiomer falls under the category of antitumor agents and specifically targets CDK9, which plays a crucial role in the regulation of transcription elongation. Its classification includes:
The synthesis of Atuveciclib S-enantiomer involves several key steps that utilize advanced organic chemistry techniques. The synthesis can be summarized as follows:
The entire synthetic route emphasizes enantioselectivity and efficiency, achieving significant yields through optimized reaction conditions .
Atuveciclib S-enantiomer possesses a complex molecular structure characterized by:
The stereochemistry at the sulfur atom in the sulfoximine group has been confirmed via X-ray crystallography, indicating that the S-enantiomer exhibits distinct binding characteristics compared to its R counterpart .
Atuveciclib S-enantiomer participates in several important chemical reactions:
The mechanism of action for Atuveciclib S-enantiomer involves:
Atuveciclib S-enantiomer exhibits several notable physical and chemical properties:
These properties contribute to its efficacy as a drug candidate in clinical trials .
Atuveciclib S-enantiomer has several significant applications in scientific research and clinical settings:
The ongoing research into its applications continues to explore its potential across various cancer types and treatment regimens .
The discovery of atuveciclib (BAY-1143572) originated from systematic medicinal chemistry efforts to optimize triazine-based lead compounds exhibiting inhibitory activity against positive transcription elongation factor b/cyclin-dependent kinase 9. Initial lead compound BAY-958 demonstrated promising cyclin-dependent kinase 9/cyclin T1 inhibition (half-maximal inhibitory concentration = 11 nM) and favorable metabolic stability in preclinical models. However, this compound suffered from critical pharmaceutical limitations including low aqueous solubility (11 mg/L at pH 6.5), high efflux ratio (15 in Caco-2 cells), and suboptimal oral bioavailability (10% in rats) that necessitated further chemical optimization [1].
A collaborative drug discovery initiative integrating medicinal chemistry, structural biology, computational modeling, and pharmacokinetic profiling identified the strategic incorporation of a benzyl sulfoximine moiety as a transformative structural modification. This unusual chemical group addressed multiple limitations simultaneously by significantly enhancing aqueous solubility (479 mg/L at pH 6.5) while maintaining potent enzymatic inhibition. The resulting clinical candidate compound, atuveciclib, demonstrated substantially improved membrane permeability (apparent permeability coefficient = 35 nm/s) and reduced efflux ratio (6-fold), directly addressing the absorption challenges of the progenitor molecule [1] [5]. The molecular optimization culminated in an orally bioavailable inhibitor with favorable pharmacokinetic properties, including reduced predicted blood clearance (0.17 L/h/kg in rat hepatocytes) and enhanced oral bioavailability reaching 54% in rat models – representing a 5-fold improvement over the initial lead structure [1].
Table 1: Evolution of Key Pharmaceutical Properties During Lead Optimization
Property | BAY-958 | Intermediate 4 | Atuveciclib (BAY 1143572) |
---|---|---|---|
CDK9/CycT1 IC₅₀ (nM) | 11 | 24 | 13 |
Aqueous Solubility (mg/L) | 11 | 4 | 479 |
Apparent Permeability (nm/s) | 22 | 143 | 35 |
Efflux Ratio | 15 | 1.2 | 6 |
Oral Bioavailability (%) | 10 | 53 | 54 |
The chiral center within the sulfoximine group necessitated investigation of stereochemical influences on target engagement. The S-enantiomer of atuveciclib (designated Atuveciclib S-Enantiomer) was subsequently characterized and demonstrated biochemical potency comparable to the racemate, inhibiting cyclin-dependent kinase 9/cyclin T1 with a half-maximal inhibitory concentration of 16 nM. Cellular assays revealed consistent antiproliferative activity against HeLa cells (half-maximal inhibitory concentration = 1,100 nM) and preserved favorable pharmacokinetic properties including blood/plasma partitioning ratio of approximately 1, clearance of 1.2 L/h/kg, volume of distribution at steady state of 1.2 L/kg, and oral bioavailability of 53% in rats [2] [3] [8].
The therapeutic targeting of positive transcription elongation factor b/cyclin-dependent kinase 9 emerged from sophisticated understanding of transcriptional dysregulation in malignancies. Unlike cell cycle-regulating cyclin-dependent kinases (cyclin-dependent kinase 1, 2, 4, 6), cyclin-dependent kinase 9 functions exclusively within the transcriptional machinery as the catalytic component of positive transcription elongation factor b. This heterodimeric complex regulates the crucial transition from transcriptional initiation to productive elongation through phosphorylation of serine 2 residues within the carboxy-terminal domain of RNA polymerase II and inactivation of negative elongation factors [1] [9].
The particular therapeutic relevance in oncology stems from positive transcription elongation factor b/cyclin-dependent kinase 9's critical role in maintaining the expression of short-lived oncoproteins and survival factors – especially myeloid cell leukemia 1 and cellular myelocytomatosis oncogene – which frequently underpin cancer cell viability and therapeutic resistance. These regulatory proteins exhibit notably rapid turnover (half-lives under 40 minutes), rendering their expression exquisitely sensitive to transient cyclin-dependent kinase 9 inhibition. Pharmacological blockade of positive transcription elongation factor b triggers rapid depletion of these critical oncoproteins through disruption of their transcriptional elongation, culminating in selective induction of apoptosis in malignant cells while theoretically sparing normal cells dependent on more stable proteins [1] [6].
This mechanistic strategy represented a significant departure from earlier pan-cyclin-dependent kinase inhibitors that broadly targeted both cell cycle and transcriptional regulation, often resulting in unacceptable toxicity profiles. The selective inhibition paradigm aimed to achieve therapeutic efficacy through transient, targeted disruption of oncogenic transcription rather than sustained cell cycle arrest, potentially offering an improved therapeutic index validated by the subsequent clinical success of selective cyclin-dependent kinase 4/6 inhibitors in hormone receptor-positive breast malignancies [1].
Comprehensive kinase selectivity assessment constituted a critical component in the preclinical advancement of atuveciclib, particularly given the structural conservation across the cyclin-dependent kinase family and the historical challenges in achieving selective inhibition among these kinases. Rigorous enzymatic profiling against extensive kinase panels demonstrated that atuveciclib exhibits exceptional selectivity for cyclin-dependent kinase 9 within the cyclin-dependent kinase family. The compound inhibited cyclin-dependent kinase 9/cyclin T1 with a half-maximal inhibitory concentration of 13 nM while showing minimal activity against other transcriptional and cell cycle-related kinases [1] [5].
Table 2: Selectivity Profile of Atuveciclib Against Cyclin-Dependent Kinase Family Members
Kinase Complex | Atuveciclib IC₅₀ (nM) |
---|---|
CDK9/Cyclin T1 | 13 |
CDK1/Cyclin B | >1,100 |
CDK2/Cyclin E | >1,000 |
CDK3/Cyclin E | >890 |
CDK5/p35 | >1,600 |
CDK6/Cyclin D3 | >10,000 |
CDK7/Cyclin H/MAT1 | >10,000 |
Atuveciclib maintained selectivity ratios exceeding 100-fold for cyclin-dependent kinase 9 over cyclin-dependent kinase 2, and demonstrated even greater discrimination against cyclin-dependent kinases 4, 6, and 7 (half-maximal inhibitory concentration consistently >10,000 nM) – critical for avoiding neutropenia and other hematological toxicities associated with cell cycle disruption [1] [5]. The S-enantiomer analog retained this exceptional selectivity profile, exhibiting half-maximal inhibitory concentration values of 16 nM against cyclin-dependent kinase 9/cyclin T1 while showing no significant inhibition of other cyclin-dependent kinases at concentrations below 1,000 nM [2] [3].
Beyond the cyclin-dependent kinase family, screening against diverse kinase superfamilies (including tyrosine kinases, serine/threonine kinases, and lipid kinases) confirmed minimal off-target interactions at pharmacologically relevant concentrations. Neither atuveciclib nor its enantiomers demonstrated significant inhibition of major cytochrome P450 isoforms (half-maximal inhibitory concentration >20 μM), reducing concerns about pharmacokinetic interactions commonly observed with less selective kinase inhibitors [1] [5]. This exceptional target specificity established the pharmacological foundation for its evaluation as a first-in-class selective transcriptional cyclin-dependent kinase inhibitor in clinical trials for hematological and solid malignancies.
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